2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAAAIVRZUVFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
-
Medicinal Chemistry :
- RORγ Inhibition : 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide acts as an antagonist to the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a critical role in the pathogenesis of autoimmune diseases. Its ability to inhibit RORγ makes it a potential therapeutic agent for conditions such as psoriasis and asthma .
- Cancer Treatment : The compound has demonstrated anticancer properties by inhibiting cancer cell proliferation. Its structural characteristics allow it to effectively bind to biological targets involved in cancer pathways .
-
Biological Studies :
- Enzyme Inhibition : This compound inhibits specific enzymes, such as Mycobacterium tuberculosis lumazine synthase, with a Ki value of 70 µM, showcasing its potential in treating infectious diseases .
- Anti-inflammatory Properties : As a TNF-alpha inhibitor, derivatives of this compound have shown promise in reducing inflammation, making it a candidate for further exploration in inflammatory diseases .
-
Chemical Synthesis :
- The compound serves as a building block for synthesizing more complex molecules and can be utilized in various chemical reactions, including oxidation and reduction .
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrates significant antimicrobial properties suitable for infectious disease treatment. |
| Anticancer | Inhibits cancer cell proliferation through effective binding to cancer-related targets. |
| Anti-inflammatory | Acts as a TNF-alpha inhibitor, reducing inflammation in various conditions. |
Case Studies
- Study on RORγ Inhibition :
- Lumazine Synthase Inhibition :
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with RORγ. It acts as an antagonist, binding to the ligand-binding domain of RORγ and inhibiting its activity. This inhibition affects the transcriptional regulation of genes involved in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases .
Comparison with Similar Compounds
Structural Modifications and Target Specificity
The benzo[cd]indole core serves as a rigid platform for diverse substituents, enabling tailored interactions with distinct targets:
Key Observations:
- RORγ Inhibitors : Derivatives with bulky aromatic substituents (e.g., 4-butylphenyl) enhance hydrophobic interactions in the RORγ ligand-binding domain, improving potency .
- Antimicrobial Agents : Phosphate esters (e.g., compound 47) increase polarity, aiding binding to mPTPB’s charged active site .
- TNF-α Inhibitors : Flexible alkyl chains (e.g., hydroxyethyl) optimize steric compatibility with TNF-α’s binding pocket .
Mechanism of Action
- RORγ Inverse Agonism: The parent compound displaces endogenous ligands (e.g., cholesterol), destabilizing RORγ’s active conformation and suppressing transcription of pro-inflammatory cytokines .
- Noncompetitive Inhibition (mPTPB): Compound 47 binds allosterically, disrupting bacterial phosphatase activity without competing with substrates .
- Competitive Inhibition (Lumazine Synthase) : Compound 9 occupies the substrate-binding site, blocking lumazine biosynthesis .
Pharmacokinetic and Physicochemical Properties
Selectivity and Off-Target Effects
- RORγ vs. RORα/β : The parent compound’s sulfonamide group forms hydrogen bonds with RORγ-specific residues (e.g., Arg367), minimizing off-target binding .
- mPTPB vs. Human Phosphatases : Compound 47’s phosphate group interacts with Arg128 in mPTPB, a residue absent in human homologs, ensuring selectivity .
Biological Activity
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. For example, it has been shown to inhibit Mycobacterium tuberculosis lumazine synthase with a Ki value of 70 μM .
- Receptor Modulation : It modulates receptor activity, particularly as a retinoic acid-related orphan receptor gamma (RORγ) antagonist. Studies indicate that it exhibits IC50 values ranging from 40 to 140 nM against RORγ, suggesting its potential in treating autoimmune diseases such as psoriasis and asthma .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Properties : Its ability to inhibit cancer cell proliferation has been noted. The indole structure allows for effective binding to biological targets involved in cancer pathways .
- Anti-inflammatory Effects : As a TNF-alpha inhibitor, derivatives of this compound have shown promise in reducing inflammation .
Research Findings
A variety of studies have explored the biological implications and potential applications of this compound:
Case Studies
- Study on RORγ Inhibition : A virtual screening strategy identified derivatives of this compound as effective RORγ inhibitors with IC50 values ranging from 1.1 µM to 10.7 µM. The most potent compounds exhibited strong inverse agonist activity .
- Lumazine Synthase Inhibition : Another study focused on its inhibitory effects on Mycobacterium tuberculosis lumazine synthase, leading to further optimization of the compound's structure for enhanced efficacy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
